molecular formula C9H7BrN2O B8755825 2-Bromo-N-(4-cyanophenyl)acetamide CAS No. 92767-14-1

2-Bromo-N-(4-cyanophenyl)acetamide

Cat. No.: B8755825
CAS No.: 92767-14-1
M. Wt: 239.07 g/mol
InChI Key: HBEYZKYLFOCLFE-UHFFFAOYSA-N
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Description

2-Bromo-N-(4-cyanophenyl)acetamide is a brominated acetamide derivative featuring a cyanophenyl substituent. The compound is structurally characterized by a reactive bromine atom at the α-position of the acetamide group and a polar cyano group (-CN) at the para position of the phenyl ring.

Properties

CAS No.

92767-14-1

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

2-bromo-N-(4-cyanophenyl)acetamide

InChI

InChI=1S/C9H7BrN2O/c10-5-9(13)12-8-3-1-7(6-11)2-4-8/h1-4H,5H2,(H,12,13)

InChI Key

HBEYZKYLFOCLFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=O)CBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-Bromo-N-(4-cyanophenyl)acetamide with derivatives differing in substituents, focusing on structural, synthetic, and biological properties.

Compound Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Applications/Findings
This compound -CN (para) C₉H₇BrN₂O 239.07 Not reported Likely intermediate for pharmaceuticals or agrochemicals due to reactive Br and -CN groups.
2-Bromo-N-(4-bromophenyl)acetamide -Br (para) C₈H₇Br₂NO 299.96 148–150 High yield (91%) synthesis; evaluated for anti-Trypanosoma cruzi activity .
2-Bromo-N-(4-methoxyphenyl)acetamide -OCH₃ (para) C₉H₁₀BrNO₂ 244.09 Not reported CAS 29182-87-4; used in further functionalization reactions .
2-Bromo-N-(4-fluorophenyl)acetamide -F (para) C₈H₇BrFNO 232.05 Not reported CAS 2195-44-0; potential halogen bonding interactions in crystal packing .
2-Bromo-N-(2,4-dimethylphenyl)acetamide -CH₃ (ortho and para) C₁₀H₁₂BrNO 242.12 Not reported CAS 255909-04-7; steric effects may influence reactivity .
2-Bromo-N-(4-phenylthiazol-2-yl)acetamide Thiazole ring substituent C₁₁H₉BrN₂OS 297.17 180 Intermediate for antimycobacterial thiophene derivatives .
N-(4-Bromo-2-cyanophenyl)acetamide -CN (ortho), -Br (para) C₉H₇BrN₂O 239.07 Not reported CAS 189634-99-9; structural analog with dual functional groups .

Key Comparative Insights:

Substituent Effects on Reactivity and Applications :

  • Electron-Withdrawing Groups (-CN, -Br, -F) : These enhance electrophilicity at the α-carbon, facilitating nucleophilic substitutions. For example, 2-Bromo-N-(4-bromophenyl)acetamide (dual Br substituents) showed high synthetic yield (91%) and anti-parasitic activity , while 2-Bromo-N-(4-fluorophenyl)acetamide may exhibit unique crystal packing due to halogen bonding .
  • Electron-Donating Groups (-OCH₃, -CH₃) : These reduce electrophilicity but improve solubility. 2-Bromo-N-(4-methoxyphenyl)acetamide is a stable intermediate for further methoxy-group modifications .

Biological Activity Correlations: Thiazole- and thiophene-containing analogs (e.g., 2-Bromo-N-(4-phenylthiazol-2-yl)acetamide) demonstrate antimycobacterial properties, suggesting that heterocyclic substituents enhance bioactivity . The cyano group in this compound may confer metabolic stability, making it valuable in drug design.

Structural and Crystallographic Differences :

  • Bond-length variations in N-(4-bromophenyl)acetamide derivatives (e.g., C-Br: 1.8907 Å vs. 1.91 Å in related compounds) highlight subtle conformational changes influenced by substituents .

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